BI-3663 -

BI-3663

Catalog Number: EVT-2521954
CAS Number:
Molecular Formula: C44H42F3N7O12
Molecular Weight: 917.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BI-3663 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the protein PTK2 (also known as focal adhesion kinase). Developed by Boehringer Ingelheim, this compound represents an innovative approach in targeted protein degradation, leveraging the ubiquitin-proteasome pathway for therapeutic applications. The design of BI-3663 integrates a ligand that binds to PTK2 with a ligand that recruits an E3 ubiquitin ligase, specifically cereblon, facilitating the targeted degradation of PTK2 in cancer cells .

Source and Classification

BI-3663 is classified as a small molecule drug and falls under the category of PROTACs, which are bifunctional molecules that induce targeted protein degradation. This compound is particularly focused on degrading PTK2, which plays a significant role in various cancer pathways, making it a target of interest for therapeutic intervention .

Synthesis Analysis

The synthesis of BI-3663 involves multiple steps, primarily focused on amide coupling reactions. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including pomalidomide as one of the key components.
  2. Amide Coupling: Successive amide couplings are conducted to link the cereblon ligand with the PTK2-targeting moiety.
  3. Purification: The compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%) before biological evaluation .

Technical details include monitoring reactions via thin-layer chromatography and employing nuclear magnetic resonance spectroscopy for structural confirmation.

Molecular Structure Analysis

The molecular structure of BI-3663 features:

  • Core Structure: The compound contains a cereblon-binding moiety linked to a PTK2-targeting ligand through a flexible linker.
  • Data: The molecular formula and weight can be derived from its chemical structure, which is critical for understanding its interactions and behavior in biological systems .
Chemical Reactions Analysis

BI-3663 undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Binding: The compound binds to PTK2, which is essential for initiating the degradation process.
  2. Recruitment of E3 Ligase: Following binding, BI-3663 recruits cereblon E3 ligase, leading to ubiquitination of PTK2.
  3. Degradation: Ubiquitinated PTK2 is subsequently targeted for degradation by the proteasome .

These reactions highlight the dual functionality of PROTACs in targeting proteins for degradation.

Mechanism of Action

The mechanism of action for BI-3663 involves several key steps:

  1. Target Binding: BI-3663 binds to the active site of PTK2, inhibiting its function.
  2. E3 Ligase Recruitment: The binding induces a conformational change that allows cereblon to interact with PTK2.
  3. Ubiquitination and Degradation: This interaction leads to the ubiquitination of PTK2, marking it for degradation by the proteasome .

Data indicate that BI-3663 effectively degrades PTK2 with a median DC50 value of approximately 30 nM across various cancer cell lines, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Solubility characteristics may vary based on solvent conditions used during experiments.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Reactivity profiles can be assessed through various assays to determine interactions with biological targets.

Relevant data from studies indicate that BI-3663 maintains stability while effectively engaging with its target proteins .

Applications

BI-3663 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a targeted therapy aimed at degrading oncogenic proteins like PTK2, it holds promise in treating various cancers where PTK2 is implicated.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and understanding cellular mechanisms involving PTK2.

This innovative approach could pave the way for new treatment strategies in oncology and other fields where targeted protein degradation is beneficial .

Properties

Product Name

BI-3663

IUPAC Name

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C44H42F3N7O12

Molecular Weight

917.8 g/mol

InChI

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59)

InChI Key

ADTXLFJKQHYGPM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F

Solubility

not available

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.